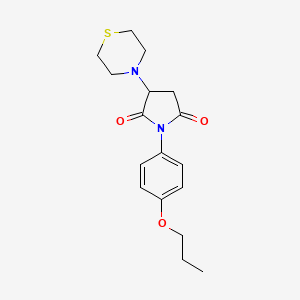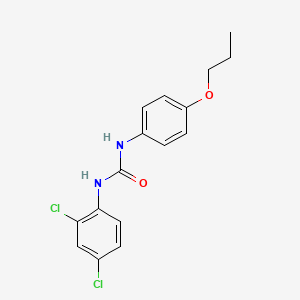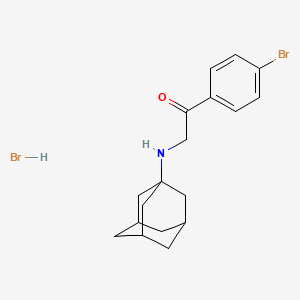
1-ethoxy-2-(2-phenoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-(2-phenoxyethoxy)benzene, also known as EPEB, is a chemical compound that has been studied for its potential applications in scientific research. EPEB is a benzene derivative that contains two phenoxyethoxy groups and one ethoxy group.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-2-(2-phenoxyethoxy)benzene is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-ethoxy-2-(2-phenoxyethoxy)benzene has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-ethoxy-2-(2-phenoxyethoxy)benzene has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. 1-ethoxy-2-(2-phenoxyethoxy)benzene has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethoxy-2-(2-phenoxyethoxy)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. However, 1-ethoxy-2-(2-phenoxyethoxy)benzene also has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on 1-ethoxy-2-(2-phenoxyethoxy)benzene. One area of interest is the development of 1-ethoxy-2-(2-phenoxyethoxy)benzene as a drug candidate for the treatment of cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Additionally, 1-ethoxy-2-(2-phenoxyethoxy)benzene may have potential as a tool for studying the role of oxidative stress and inflammation in disease.
Métodos De Síntesis
1-ethoxy-2-(2-phenoxyethoxy)benzene can be synthesized through a multi-step process starting with the reaction of 1,2-dibromoethane with phenol to form 2-phenoxyethanol. This is followed by the reaction of 2-phenoxyethanol with potassium tert-butoxide to form potassium 2-phenoxyethoxide. The final step involves the reaction of potassium 2-phenoxyethoxide with 1-bromo-2-ethoxybenzene to form 1-ethoxy-2-(2-phenoxyethoxy)benzene.
Aplicaciones Científicas De Investigación
1-ethoxy-2-(2-phenoxyethoxy)benzene has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1-ethoxy-2-(2-phenoxyethoxy)benzene has been shown to have anticancer activity in vitro and in vivo, and has also been found to have potential as a neuroprotective agent.
Propiedades
IUPAC Name |
1-ethoxy-2-(2-phenoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-17-15-10-6-7-11-16(15)19-13-12-18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFKKFXYEOZPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5197193.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-fluoro-1H-indole-2-carboxamide](/img/structure/B5197220.png)
![[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]di-2,1-ethanediyl diacetate](/img/structure/B5197227.png)





![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
![1,3,3-trimethyl-6-(4-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5197298.png)
